REACTION_CXSMILES
|
[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([CH2:10][C:11]([CH3:16])([N+:13]([O-])=O)[CH3:12])=[CH:4][C:3]=2[O:2]1.C(O)(=O)C.COCCOC>[H][H].[Pt](=O)=O>[CH3:16][C:11]([NH2:13])([CH3:12])[CH2:10][C:5]1[CH:6]=[CH:7][C:8]2[O:9][CH2:1][O:2][C:3]=2[CH:4]=1
|
Name
|
1-(3,4-methylenedioxyphenyl)-2-methyl-2-nitropropane
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(C=CC2O1)CC(C)([N+](=O)[O-])C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CUSTOM
|
Details
|
the insoluble materials are removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
the solution is extracted with 5% hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract is washed with a saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Type
|
DISTILLATION
|
Details
|
The residue (oil) is distilled at 100°-120° C. (bath temperature) under reduced pressure (0.04 mm Hg)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC1=CC2=C(C=C1)OCO2)(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |